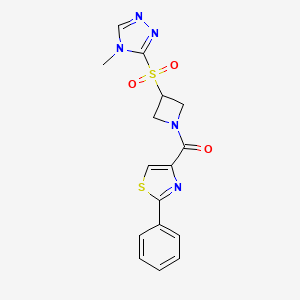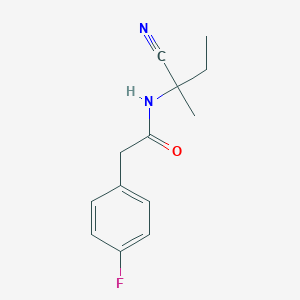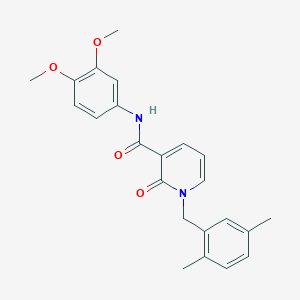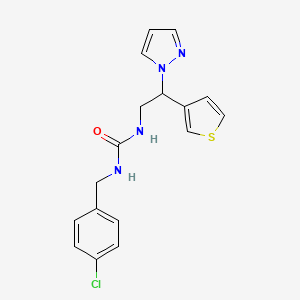
(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PPARgamma Agonists
Compounds with similar structural features, including those with methylpiperazine and phenyl derivatives, have been explored for their role as PPARgamma agonists. These molecules are significant in medicinal chemistry, particularly for their implications in diabetes and obesity treatment, due to their role in regulating glucose metabolism and adipogenesis. For instance, studies on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists have shown that modifications in the phenyl alkyl ether moiety can lead to potent and selective agonists with improved aqueous solubility, which is critical for pharmaceutical development (Collins et al., 1998).
CNS Receptor Ligands
Derivatives of 4-methylpiperazine have been synthesized and tested for their affinity toward central nervous system (CNS) receptors. This research is driven by the quest for new therapeutic agents that can interact with specific receptors in the brain to treat various neurological conditions. For example, (1-Benzylpiperazin-2-yl)methanols have been transformed into ligands for σ1-receptors, showing promise for the development of new CNS-active drugs (Beduerftig, Weigl, & Wünsch, 2001).
XOR Inhibitors
Compounds such as Y-700, which shares a similarity in molecular scaffolding with the target compound, have been identified as potent inhibitors of xanthine oxidoreductase (XOR). XOR inhibitors are crucial in the treatment of conditions like gout and hyperuricemia because they can effectively reduce uric acid levels in the body. The research into these inhibitors provides insights into their mechanism of action and potential therapeutic applications (Fukunari et al., 2004).
Tuberculostatic Activity
Some derivatives with structural elements similar to the query compound have been synthesized and evaluated for their tuberculostatic activity. These studies are pivotal for discovering new treatments for tuberculosis, especially given the rising resistance to current medications. Research into phenylpiperazine derivatives has shown potential in developing novel antimicrobial agents with specific activity against mycobacteria (Foks et al., 2004).
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-25-11-13-26(14-12-25)19(21(28)29)15-20(27)22-16-7-9-18(10-8-16)24-23-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJFYISMCGVBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701037633 |
Source


|
| Record name | 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900011-37-2 |
Source


|
| Record name | 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)



![N-(2-hydroxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2680910.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2680911.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)


![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2680918.png)